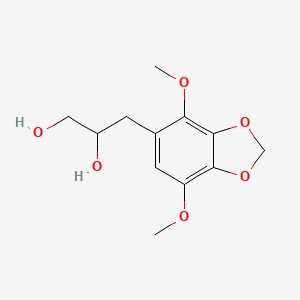
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol is an organic compound characterized by the presence of a benzodioxole ring substituted with two methoxy groups and a propanediol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol typically involves the reaction of 4,7-dimethoxy-1,3-benzodioxole with a suitable propanediol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficient synthesis. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups and the benzodioxole ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-ylpropanoic acid
Uniqueness
Compared to similar compounds, 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol stands out due to its specific structural features, such as the propanediol side chain, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O6/c1-15-9-4-7(3-8(14)5-13)10(16-2)12-11(9)17-6-18-12/h4,8,13-14H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRJUDSEFYIHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC(CO)O)OC)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
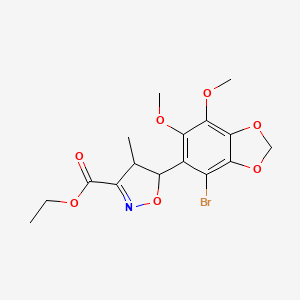
![[5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B7817226.png)
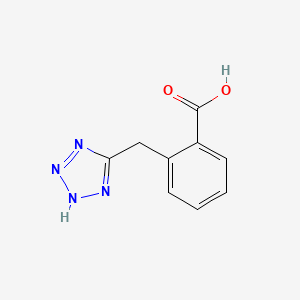
![4-Hydrazino-6,7,8,9-tetrahydro[1]benzothieno[2,3-d]pyridazine](/img/structure/B7817249.png)

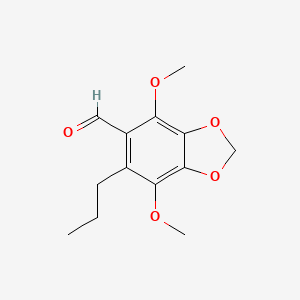

![5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole](/img/structure/B7817291.png)
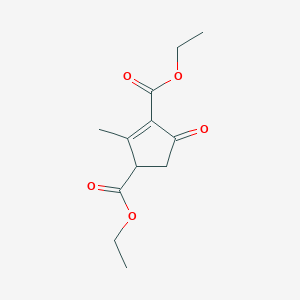
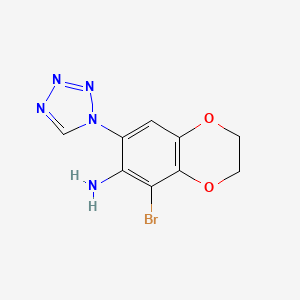
![(5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B7817315.png)
![2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B7817320.png)
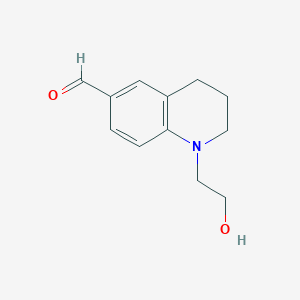
![2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(14),4,6,8,12-pentaen-10-one](/img/structure/B7817326.png)
